![molecular formula C18H23N3O4S2 B2429150 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 2309347-52-0](/img/structure/B2429150.png)
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and other biologically active compounds . These include a pyrazole ring, a sulfonamide group, a thiophene ring, and a furan ring .
Molecular Structure Analysis
The molecular structure of such a compound would be determined by the arrangement of these rings and functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structures of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the sulfonamide group might be hydrolyzed under acidic or basic conditions, and the double bonds in the pyrazole, thiophene, and furan rings might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide would likely make it somewhat soluble in water .Scientific Research Applications
Molecular Structure and Properties
The molecular structure of certain pyrazole derivatives, including compounds similar to N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, has been analyzed. For example, the study of the cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers of two new 3,5-diaryl-1H-pyrazoles provides insights into the bonding and dimerization in such compounds (Zheng, Wang, & Fan, 2010).
Antimicrobial Activity
Pyrazole derivatives have shown potential in antimicrobial applications. For instance, the synthesis and antimicrobial activity of a novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, demonstrate the potential of these compounds in fighting against a variety of bacteria and fungi (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Potential in Cancer Research
Some pyrazole-sulfonamide derivatives have been studied for their antiproliferative activities. A study on the synthesis and antiproliferative activities of such derivatives shows that they may have applications in cancer research, particularly in targeting specific cancer cell lines (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Role in Anti-Inflammatory and Analgesic Applications
Pyrazole derivatives have also been investigated for their potential anti-inflammatory and analgesic properties. For example, the synthesis and characterization of Celecoxib derivatives, including pyrazole-based compounds, have shown promising results in anti-inflammatory and analgesic applications (Küçükgüzel et al., 2013).
Applications in Antidepressant Medication
Additionally, some pyrazole derivatives are being explored for their potential use in antidepressant medication. A study on the synthesis, preclinical evaluation, and antidepressant activity of pyrazole carbothioamides demonstrates their potential efficacy in this field (Mathew, Suresh, & Anbazhagan, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-11(2)21-13(4)18(12(3)20-21)27(23,24)19-10-14(22)16-7-8-17(26-16)15-6-5-9-25-15/h5-9,11,14,19,22H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWJIWIPISNQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

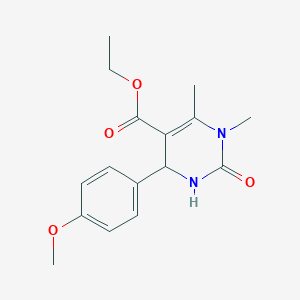
![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)

![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2429073.png)
![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)
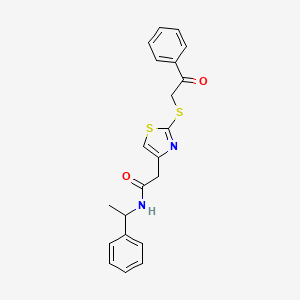
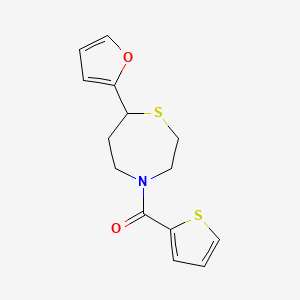
![(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2429081.png)
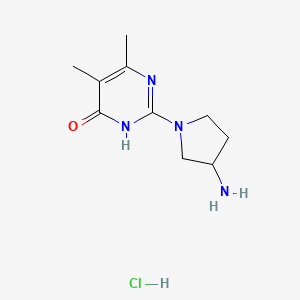
![2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2429083.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2429084.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)
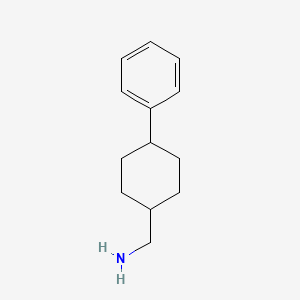
![3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2429088.png)